6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine
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Overview
Description
6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is significant due to its ability to act as a tracer in various diagnostic applications, particularly in the field of neuroimaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine involves the incorporation of the radioactive isotope Fluorine-18. The process typically starts with the preparation of a precursor molecule, which is then subjected to nucleophilic substitution reactions to introduce the Fluorine-18 isotope. The reaction conditions often require the use of specialized equipment to handle the radioactive materials safely and efficiently .
Industrial Production Methods
Industrial production of this compound involves automated synthesis processes to ensure high radiochemical yields and purity. The use of automated radiosynthesizers allows for the consistent production of the compound under Good Manufacturing Practices (GMP) conditions .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine undergoes various chemical reactions, including:
Electrophilic fluorination:
Nucleophilic substitution: Commonly used to replace a leaving group with the Fluorine-18 isotope.
Common Reagents and Conditions
The reactions typically involve reagents such as Fluorine-18 gas or Fluorine-18 labeled precursors. The conditions often require the use of anhydrous solvents and inert atmospheres to prevent the degradation of the radioactive isotope .
Major Products
The primary product of these reactions is the radiolabeled compound this compound, which is used in PET imaging .
Scientific Research Applications
6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Helps in the visualization of biological processes at the molecular level.
Medicine: Primarily used in PET imaging to diagnose and monitor neurological disorders, cancers, and other diseases
Industry: Employed in the development of new radiopharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine involves its uptake by specific tissues or cells, where it emits positrons. These positrons interact with electrons in the surrounding tissue, producing gamma rays that are detected by PET scanners. This allows for the visualization of the distribution and concentration of the compound in the body, providing valuable diagnostic information .
Comparison with Similar Compounds
Similar Compounds
6-(Fluoro-18F)-L-DOPA: Another radiolabeled compound used in PET imaging, particularly for studying the dopaminergic system in the brain
2-(Fluoro-18F)-deoxyglucose: Commonly used in oncology to image glucose metabolism in tumors.
Uniqueness
6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine is unique due to its specific uptake and retention in certain tissues, making it particularly useful for imaging specific biological processes and diseases .
Properties
CAS No. |
1146620-79-2 |
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Molecular Formula |
C9H13FN2 |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-(2-(18F)fluoranylpropyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C9H13FN2/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4,7H,5H2,1-2H3,(H2,11,12)/i10-1 |
InChI Key |
MBHRCNFCHFHUKZ-LMANFOLPSA-N |
Isomeric SMILES |
CC1=CC(=NC(=C1)N)CC(C)[18F] |
Canonical SMILES |
CC1=CC(=NC(=C1)N)CC(C)F |
Origin of Product |
United States |
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